molecular formula C16H12O4 B1221256 Ethyl 2-oxobenzo[h]chromene-3-carboxylate

Ethyl 2-oxobenzo[h]chromene-3-carboxylate

Cat. No.: B1221256
M. Wt: 268.26 g/mol
InChI Key: XIKGCKFVQRKFBP-UHFFFAOYSA-N
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Description

2-Oxo-3-benzohbenzopyrancarboxylic acid ethyl ester is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of 2-Oxo-3-benzohbenzopyrancarboxylic acid ethyl ester features a benzopyran core with an oxo group at the second position and an ethyl ester group at the carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-benzohbenzopyrancarboxylic acid ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired benzopyran derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-3-benzohbenzopyrancarboxylic acid ethyl ester may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-benzohbenzopyrancarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols, in the presence of catalysts or under basic conditions, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxo-3-benzohbenzopyrancarboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3-benzohbenzopyrancarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s oxo and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-benzohbenzopyrancarboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both oxo and ester functional groups

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

ethyl 2-oxobenzo[h]chromene-3-carboxylate

InChI

InChI=1S/C16H12O4/c1-2-19-15(17)13-9-11-8-7-10-5-3-4-6-12(10)14(11)20-16(13)18/h3-9H,2H2,1H3

InChI Key

XIKGCKFVQRKFBP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O

Canonical SMILES

CCOC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxobenzo[h]chromene-3-carboxylate
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